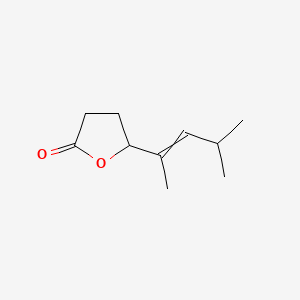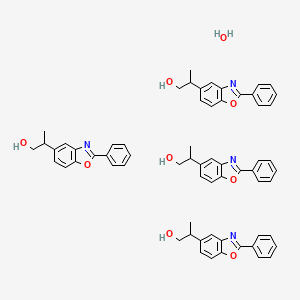![molecular formula C30H48N6O14S B13772629 diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium;sulfate CAS No. 75231-23-1](/img/structure/B13772629.png)
diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium;sulfate involves multiple steps, typically starting with the preparation of the 3,4,5-trimethoxybenzoyl chloride, which is then reacted with 4-aminobutanol to form the ester. The ester is subsequently treated with guanidine to yield the final product .
Analyse Des Réactions Chimiques
Diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium;sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the guanidine and ester moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium;sulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism of action of diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium;sulfate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways involved in cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium;sulfate can be compared with other similar compounds, such as:
Diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)amino]azanium sulfate: This compound has a similar structure but differs in the substitution pattern on the guanidine moiety.
4-(3,4,5-trimethoxybenzoyl)-2-phenyl-thiazole:
Propriétés
Numéro CAS |
75231-23-1 |
|---|---|
Formule moléculaire |
C30H48N6O14S |
Poids moléculaire |
748.8 g/mol |
Nom IUPAC |
diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium;sulfate |
InChI |
InChI=1S/2C15H23N3O5.H2O4S/c2*1-20-11-8-10(9-12(21-2)13(11)22-3)14(19)23-7-5-4-6-18-15(16)17;1-5(2,3)4/h2*8-9H,4-7H2,1-3H3,(H4,16,17,18);(H2,1,2,3,4) |
Clé InChI |
JDLCXQSARZXHHD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCCC[NH+]=C(N)N.COC1=CC(=CC(=C1OC)OC)C(=O)OCCCC[NH+]=C(N)N.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


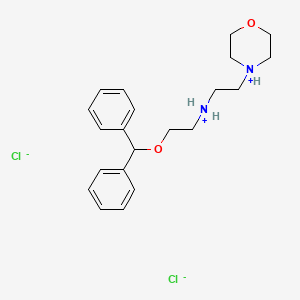

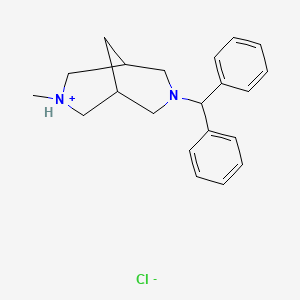
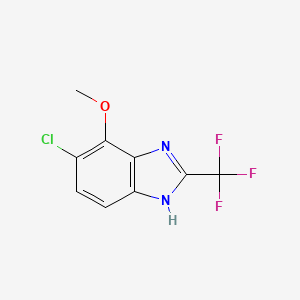
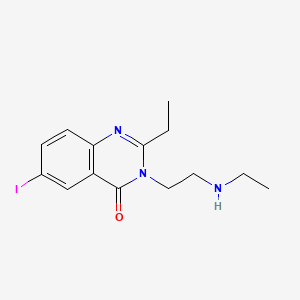
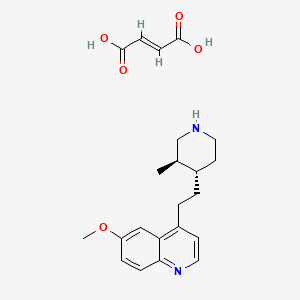
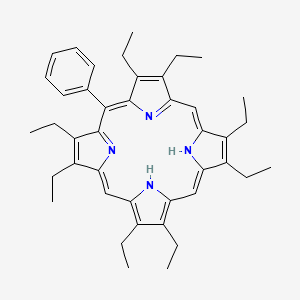

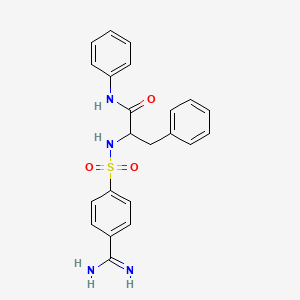


![1-[6-(4-tert-butylphenyl)pyridin-2-yl]-3-ethyl-N,N-dimethylpentan-1-amine](/img/structure/B13772634.png)
